N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Amino and Methyl Groups: The amino and methyl groups can be introduced through nitration followed by reduction and alkylation reactions.
Attachment of Phenoxyacetamide Moiety: The final step involves the reaction of the benzothiazole derivative with 2,3-dimethylphenoxyacetic acid or its derivatives under appropriate coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide moieties, such as 2-phenoxyacetamide.
Uniqueness
N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-4-6-14(12(10)3)23-9-16(22)20-13-7-11(2)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22) |
InChI Key |
JKSNDQJRXLNNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N)C |
Origin of Product |
United States |
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